Phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)-
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Overview
Description
Phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- is a derivative of phenothiazine, a compound known for its diverse applications in medicinal chemistry and material science. Phenothiazine derivatives have been extensively studied for their bioactive properties, including antipsychotic, antihistaminic, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- typically involves the reaction of phenothiazine with N-(2-(dimethylamino)ethyl)glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and sedative effects.
Methylene Blue: An older derivative used as an antimalarial and in diagnostic procedures.
Uniqueness
Phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- stands out due to its specific structural modifications, which enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for targeted therapeutic applications and advanced material development .
Properties
CAS No. |
93995-89-2 |
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Molecular Formula |
C18H21N3OS |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C18H21N3OS/c1-20(2)12-11-19-13-18(22)21-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)21/h3-10,19H,11-13H2,1-2H3 |
InChI Key |
IWKJBPIKGPMUMY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
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